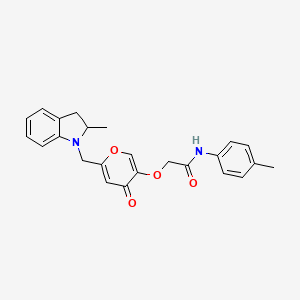

2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-16-7-9-19(10-8-16)25-24(28)15-30-23-14-29-20(12-22(23)27)13-26-17(2)11-18-5-3-4-6-21(18)26/h3-10,12,14,17H,11,13,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYLYUJRVSRJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide , also referred to as N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, is a complex organic molecule with a unique structural framework that includes a pyran ring and an indoline moiety. This structure is significant for its potential pharmacological properties, particularly in medicinal chemistry and drug development.

Molecular Characteristics

The molecular formula of this compound is , and it has a molecular weight of approximately 420.465 g/mol. The compound's purity is typically around 95%, making it suitable for various research applications.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

- Anticancer Activity : Similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can direct tumor cells towards apoptotic pathways, which is crucial for anticancer efficacy .

- Acetylcholinesterase Inhibition : Compounds with similar coumarin structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition helps maintain acetylcholine levels in the brain, potentially offering therapeutic benefits against neurodegenerative disorders .

- Antibacterial Properties : Some derivatives are being explored for their antibacterial potential, targeting bacterial infections effectively .

Anticancer Studies

In vitro studies have assessed the anticancer properties of related compounds against various tumor cell lines, such as A549 (lung cancer) and C6 (glioma). The MTT assay and DNA synthesis analysis were employed to evaluate cell viability and proliferation, revealing significant anticancer activity in certain derivatives .

Acetylcholinesterase Inhibition

A study focusing on coumarin-based compounds highlighted their ability to inhibit AChE effectively. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory action that could be beneficial in treating Alzheimer's disease .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-acetylphenyl)-2-(6-(2-methylindolin-1-yl)methyl)-4H-pyran | C23H24N2O5 | Similar indoline structure; potential anticancer activity |

| N,N-Dimethyl-(4-methyl)-6-hydroxychromen | C14H15N1O3 | Chromene backbone; studied for neuroprotective effects |

| 2-(6-(2-Methylindolin-l-y)methyl)-N-(3-trifluoromethylphenyl)acetamide | C25H26F3N1O3 | Contains trifluoromethyl group; explored for enhanced lipophilicity |

The mechanisms by which This compound exerts its biological effects are still under investigation. Current research focuses on:

- Interaction with Biological Targets : Studies are ongoing to elucidate how this compound interacts with various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases.

- Molecular Docking Studies : Computational approaches are being utilized to predict binding interactions between the compound and target proteins, which may provide insights into its pharmacological profile.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes:

- Indolin moiety : This contributes to biological activity due to its ability to interact with various biological targets.

- Pyran ring : Known for its role in various pharmacological activities.

- Acetamide group : Enhances solubility and bioavailability.

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) , enzymes that play crucial roles in the immune response and cancer progression. Inhibiting these enzymes can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.

Table 1: Inhibition Potency of the Compound

Cancer Treatment

The compound has shown promise in preclinical studies for treating various cancers, particularly those resistant to conventional therapies. Its mechanism involves restoring immune function against tumor cells.

Case Study: Melanoma Treatment

In a study involving melanoma cell lines, treatment with the compound resulted in a significant reduction in tumor growth when combined with standard immunotherapies. This suggests a synergistic effect that could enhance treatment efficacy.

Bioavailability and Stability

Studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a suitable candidate for further development into a therapeutic agent.

Toxicological Profile

Initial toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses, which is crucial for its development as a safe therapeutic option.

Future Research Directions

Ongoing research aims to:

- Optimize the synthesis of the compound for improved yield and purity.

- Conduct extensive in vivo studies to evaluate long-term effects and efficacy.

- Explore combination therapies with existing cancer treatments to enhance overall therapeutic outcomes.

Comparison with Similar Compounds

Structural Analog with Piperazine Substituent

Compound : 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Key Differences :

- Substituent at Pyran 6-position : Replaces 2-methylindolinyl with 4-benzylpiperazinyl .

- Acetamide Terminal Group : Uses (tetrahydrofuran-2-yl)methyl instead of p-tolyl .

Implications :

- Piperazine vs. However, it may reduce aromatic stacking interactions compared to indoline.

- Tetrahydrofuran vs. p-Tolyl : The ether-containing tetrahydrofuran group introduces polarity, which could lower logP values and alter pharmacokinetics relative to the lipophilic p-tolyl group.

Chlorinated Acetamide Derivatives

Compound : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide

Key Differences :

- Core Structure : Lacks the pyran ring; instead, a simpler chloroacetamide backbone is present.

- Substituents : Features a chloro group and branched alkyl/aryl chains.

Implications :

- Chlorine Substituent: Enhances electrophilicity, which may increase reactivity but also toxicity risks compared to the non-halogenated target compound.

Quinoline-Based Acetamides from Patent Literature

Compound: N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Key Differences:

- Core Structure: Utilizes a quinoline ring instead of pyran.

- Substituents : Includes trifluoromethyl , tetrahydrofuran-3-yl-oxy , and piperidin-4-ylidene groups.

Implications :

- Quinoline vs. Pyran: The quinoline core’s aromaticity may enhance π-π stacking with biological targets but reduce conformational flexibility.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Pyran vs. Quinoline Cores: Pyran-based compounds (e.g., the target molecule) offer conformational flexibility, whereas quinoline derivatives prioritize aromatic interactions .

- Substituent Effects : Polar groups (e.g., piperazine, tetrahydrofuran) enhance solubility but may reduce binding affinity to hydrophobic targets. Conversely, lipophilic groups (e.g., p-tolyl) improve membrane permeability but increase metabolic instability .

- Indoline vs. Piperazine : Indoline’s aromaticity may favor interactions with flat binding sites (e.g., kinase ATP pockets), while piperazine’s basicity could aid in salt formation for formulation .

Q & A

Q. Advanced Research Focus

- Controlled Reaction Conditions : Use low temperatures (0–5°C) for condensation steps to minimize epimerization or over-alkylation .

- Selective Protecting Groups : Protect reactive hydroxyl or amine groups with acetyl or tert-butyldimethylsilyl (TBDMS) moieties during multi-step syntheses .

- Catalytic Optimization : Employ palladium catalysts (e.g., Pd/C) for selective reductions, avoiding unwanted byproducts from nitro group reductions .

How does the structural modification of substituents (e.g., methylindolinyl vs. phenyl groups) influence biological activity?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal:

- Indolinylmethyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .

- p-Tolyl Acetamide Moiety : Electron-donating methyl groups improve binding affinity to enzymes like cyclooxygenase (COX) or kinases .

- Pyran-4-one Core : The conjugated system may stabilize π-π interactions with aromatic residues in target proteins .

Methodology : Compare IC₅₀ values of analogs via enzymatic assays (e.g., COX-2 inhibition) and molecular docking simulations .

What analytical challenges arise in assessing the compound’s purity and stability under storage conditions?

Q. Advanced Research Focus

- Degradation Pathways : Hydrolysis of the acetamide group in humid conditions generates carboxylic acid byproducts, detectable via HPLC .

- Oxidative Stability : Methoxyethyl or sulfanyl groups are prone to oxidation; use argon-purged storage and antioxidants like BHT (butylated hydroxytoluene) .

- Quantitative Analysis : Develop validated LC-MS/MS methods with deuterated internal standards (e.g., D₆-acetamide) for precise quantification .

What mechanistic insights exist regarding the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Enzyme Inhibition : The pyran-4-one core mimics ATP’s adenine moiety, competitively inhibiting kinases (e.g., MAPK or EGFR) .

- Receptor Binding : Molecular dynamics simulations suggest hydrogen bonding between the acetamide carbonyl and histidine residues in GPCRs .

- Metabolic Profiling : Cytochrome P450 (CYP3A4) catalyzes N-demethylation of the indolinyl group, identified via hepatic microsome assays .

How is the compound’s stability evaluated under physiological conditions for preclinical studies?

Q. Advanced Research Focus

- pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis rates .

- Plasma Stability : Monitor degradation in human plasma at 37°C over 24 hours using LC-MS .

- Thermal Degradation : Perform thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds .

What computational tools are utilized to predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET Prediction : Software like SwissADME or ADMETLab estimates bioavailability (%F), blood-brain barrier (BBB) penetration, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding free energy (ΔG) with targets like COX-2 using AMBER or GROMACS .

- QSAR Models : Relate logP and polar surface area (PSA) to observed permeability in Caco-2 cell assays .

How do structural analogs of this compound inform its therapeutic potential?

Q. Advanced Research Focus

- Anti-Inflammatory Analogs : Pyrimidoindole derivatives with sulfanyl groups show COX-2 selectivity (IC₅₀ = 0.8–1.2 µM) .

- Antimicrobial Activity : Thienopyrimidinone analogs exhibit MIC values of 4–8 µg/mL against S. aureus .

- Neuroprotective Effects : Methoxyethyl-substituted indoles reduce Aβ plaque formation in Alzheimer’s models .

What steps are critical for scaling up synthesis while maintaining batch-to-batch consistency?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

- Quality by Design (QbD) : Optimize critical parameters (e.g., stirring rate, reagent stoichiometry) via Design of Experiments (DoE) .

- Purification : Use flash chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.